3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Brand Name: Vulcanchem
CAS No.: 6500-62-5
VCID: VC7812998
InChI: InChI=1S/C12H14O2/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3
SMILES: COC1=CC2=C(CCCCC2=O)C=C1
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

CAS No.: 6500-62-5

Cat. No.: VC7812998

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one - 6500-62-5

Specification

CAS No. 6500-62-5
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name 3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Standard InChI InChI=1S/C12H14O2/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3
Standard InChI Key JXRMNNQXGGHSQM-UHFFFAOYSA-N
SMILES COC1=CC2=C(CCCCC2=O)C=C1
Canonical SMILES COC1=CC2=C(CCCCC2=O)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework consisting of a benzene ring fused to a seven-membered saturated carbocycle (annulene). Key structural attributes include:

  • Methoxy group (-OCH₃) at position 3, which donates electron density via resonance, influencing reactivity and metabolic stability.

  • Ketone group (C=O) at position 5, a reactive site enabling functionalization through nucleophilic additions or reductions .

  • Planar benzene ring and non-planar annulene ring, creating a semi-rigid conformation that enhances binding affinity to biological targets .

The IUPAC name, 3-methoxy-6,7,8,9-tetrahydrobenzoannulen-5-one, reflects this arrangement.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
Boiling Point304.3±27.0 °C (analog data)
Density1.0±0.1 g/cm³
LogP (Partition Coefficient)3.55 (predicted)
SMILESCOC1=CC2=C(CCCCC2=O)C=C1
InChI KeyJXRMNNQXGGHSQM-UHFFFAOYSA-N

The methoxy group increases hydrophobicity (LogP = 3.55), enhancing membrane permeability compared to polar analogs .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via two primary methods:

Friedel-Crafts Acylation

A benzene derivative undergoes cyclization using Eaton’s reagent (P₂O₅ in methanesulfonic acid) to form the bicyclic ketone . Subsequent methoxylation via nucleophilic aromatic substitution introduces the -OCH₃ group .

Enamine Cyclization

Pyrrolidine enamine intermediates react with acrylamide under microwave-assisted conditions, yielding the annulene core. This method achieves yields >95% in 30 minutes .

Representative Reaction Scheme:

Benzene precursorEaton’s reagentFriedel-CraftsBenzoannulenoneNaOCH₃Methoxylation3-Methoxy derivative[4][12]\text{Benzene precursor} \xrightarrow[\text{Eaton's reagent}]{\text{Friedel-Crafts}} \text{Benzoannulenone} \xrightarrow[\text{NaOCH₃}]{\text{Methoxylation}} \text{3-Methoxy derivative} \quad[4][12]

Key Reactivity Pathways

  • Ketone Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 3-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol .

  • Methoxy Group Demethylation: BBr₃ cleaves the methoxy group to a hydroxyl, enabling further derivatization .

  • Electrophilic Aromatic Substitution: The benzene ring undergoes nitration or halogenation at position 2 or 4 due to methoxy’s ortho/para-directing effects.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: The ketone and methoxy groups serve as handles for synthesizing analogs with improved pharmacokinetic profiles .

  • Prodrug Development: Phosphate prodrugs of reduced analogs (e.g., 5-ol derivatives) enhance aqueous solubility for intravenous delivery .

Material Science

The rigid bicyclic core is incorporated into liquid crystals, leveraging its planar aromatic system for optoelectronic applications .

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